molecular formula C5H11NO2S B3342981 2-Hydroxy-4-(methylsulfanyl)butanamide CAS No. 49540-21-8

2-Hydroxy-4-(methylsulfanyl)butanamide

Cat. No.: B3342981
CAS No.: 49540-21-8
M. Wt: 149.21 g/mol
InChI Key: INTUDBWOILOBCE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methylsulfanyl)butanamide is a sulfur-containing organic compound featuring a hydroxyl group and a carboxamide functional group. This structure makes it a valuable intermediate and building block in organic synthesis and biochemical research. In research settings, this amide analogue is of interest in the study of methionine metabolism and the enzymatic synthesis of oligomers. For instance, enzymatic reactions using proteolytic enzymes like papain can utilize related hydroxy acid analogues to generate co-oligomers for research purposes . The compound serves as a key precursor for further chemical modifications; the hydroxyl group can be oxidized, while the amide group can be hydrolyzed or reduced, allowing researchers to synthesize a diverse array of more complex molecules . As a methionine analogue, its investigation can provide insights into nutrient utilization and metabolic pathways in biological studies. This compound is provided for laboratory research purposes only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTUDBWOILOBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437963
Record name 2-hydroxy-4-(methylsulfanyl)butanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49540-21-8
Record name 2-hydroxy-4-(methylsulfanyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(methylsulfanyl)butanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methylsulfanyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-Hydroxy-4-(methylsulfanyl)butanoic acid with ammonia or an amine under appropriate conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Hydroxy-4-(methylsulfanyl)butanoic acid.

    Reagent: Ammonia or an amine.

    Conditions: The reaction is carried out under controlled temperature and pressure to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(methylsulfanyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 2-Keto-4-(methylsulfanyl)butanamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of derivatives with different functional groups replacing the methylsulfanyl group.

Scientific Research Applications

2-Hydroxy-4-(methylsulfanyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Hydroxy-4-(methylsulfanyl)butanamide
  • CAS Number : 49540-21-8
  • Molecular Formula: C₅H₁₁NO₂S
  • Molecular Weight : 149.21 g/mol
  • Stereochemistry : Contains one undefined stereocenter .

This compound is an amide derivative featuring a hydroxyl (-OH) group at the C2 position and a methylsulfanyl (-SCH₃) group at the C4 position of a butanamide backbone.

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three analogs:

2-Hydroxy-4-(methylthio)-butanoic acid

  • CAS Number : 583-91-5
  • Molecular Formula : C₅H₁₀O₃S
  • Molecular Weight : 150.20 g/mol
  • Key Differences :
    • Replaces the amide (-CONH₂) group with a carboxylic acid (-COOH) at the C1 position.
    • Increased acidity (pKa ~2–3 for -COOH vs. ~15–17 for -CONH₂) .
    • Applications: Used in animal feed additives (e.g., methionine hydroxy analog) due to improved bioavailability compared to methionine .

Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate

  • CAS Number: Not explicitly listed (Ref: 3D-ZBA54017)
  • Molecular Formula : C₇H₁₄O₃S
  • Molecular Weight : 178.25 g/mol (calculated)
  • Key Differences :
    • Ester (-COOEt) group replaces the amide (-CONH₂).
    • Higher lipophilicity (logP ~1.5 vs. ~-0.5 for the amide), enhancing membrane permeability .
    • Applications: Intermediate in flavor/fragrance synthesis due to ester volatility .

Methionine (2-Amino-4-(methylthio)butanoic acid)

  • CAS Number : 63-68-3
  • Molecular Formula: C₅H₁₁NO₂S
  • Molecular Weight : 149.21 g/mol
  • Key Differences: Amino (-NH₂) group replaces the hydroxyl (-OH) at C2. Essential amino acid with critical roles in protein synthesis and methylation pathways. Lower stability under oxidative conditions compared to the hydroxylated analog .

Comparative Data Table

Property This compound 2-Hydroxy-4-(methylthio)-butanoic acid Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate Methionine
CAS Number 49540-21-8 583-91-5 N/A 63-68-3
Molecular Formula C₅H₁₁NO₂S C₅H₁₀O₃S C₇H₁₄O₃S C₅H₁₁NO₂S
Molecular Weight (g/mol) 149.21 150.20 178.25 149.21
Functional Groups -OH, -CONH₂, -SCH₃ -OH, -COOH, -SCH₃ -OH, -COOEt, -SCH₃ -NH₂, -COOH, -SCH₃
Solubility (Water) Moderate (polar amide) High (ionizable -COOH) Low (ester hydrophobicity) High (amino acid)
Price (CymitQuimica) 50 mg: €645; 500 mg: €1,809 N/A 1 g: €1,024 ~€50/kg (bulk)

Biological Activity

2-Hydroxy-4-(methylsulfanyl)butanamide, also known as a derivative of butanamide, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C5_5H11_11NO2_2S
CAS Number: 49540-21-8

The compound features a hydroxyl group and a methylsulfanyl group attached to a butanamide backbone, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. This property positions this compound as a potential candidate for developing new antibacterial agents.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Enzyme Inhibition

The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies indicated that it exhibits competitive inhibition with an IC50_{50} value of approximately 25 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption: The methylsulfanyl group enhances the lipophilicity of the compound, allowing it to integrate into bacterial membranes and disrupt their integrity.
  • Enzyme Interaction: The hydroxyl group may facilitate hydrogen bonding with active sites in enzymes like AChE, leading to inhibition and subsequent increases in acetylcholine levels in synaptic clefts.

Study 1: Antibacterial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial efficacy of various derivatives including this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use in clinical settings.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. The findings indicated that treatment with this compound reduced cell death by modulating oxidative stress markers and enhancing antioxidant enzyme activities.

Q & A

Basic: What are the established synthetic routes for 2-Hydroxy-4-(methylsulfanyl)butanamide, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from hydroxybutanoic acid derivatives or thioether precursors. Key steps include:

  • Thioether formation : Introducing the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions. For example, reacting 2-hydroxybutanoic acid with methanethiol under alkaline conditions .
  • Amidation : Converting the carboxylic acid to the amide using coupling agents like EDCI/HOBt or via activation as an acid chloride followed by ammonia treatment .
    Critical Conditions :
  • pH control : Alkaline conditions (pH 9–10) during thioether formation to avoid side reactions.
  • Temperature : Moderate heating (50–70°C) to accelerate amidation while minimizing decomposition.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .

Advanced: How can regioselectivity challenges in modifying the methylsulfanyl group of this compound be addressed?

Methodological Answer:
Regioselective modification requires:

  • Protecting group strategy : Temporarily blocking the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to direct reactions to the methylsulfanyl moiety .
  • Oxidative conditions : Controlled oxidation of the methylsulfanyl group to sulfoxide/sulfone intermediates for further functionalization .
  • Computational guidance : DFT calculations to predict reactive sites based on electron density maps (e.g., sulfur’s nucleophilicity) .
    Validation : LC-MS monitoring to track intermediate formation and optimize reaction time/temperature .

Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies hydroxyl (δ 4.8–5.2 ppm) and methylsulfanyl (δ 2.1–2.3 ppm) protons.
    • ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
  • IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and O-H bends (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₅H₁₁NO₂S: 149.05 g/mol) and fragments .

Advanced: How can researchers resolve discrepancies in reported solubility and stability data for this compound?

Methodological Answer:

  • Standardized protocols : Use buffered solutions (e.g., PBS pH 7.4) for solubility assays to minimize variability .
  • Degradation studies :
    • HPLC stability assays : Monitor decomposition under UV light, heat, or acidic/basic conditions.
    • Kinetic modeling : Calculate half-life (t₁/₂) to identify optimal storage conditions (e.g., -20°C in argon) .
  • Collaborative validation : Cross-laboratory reproducibility tests using identical batches .

Basic: What in vitro biological assays are suitable for screening this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial assays :
    • MIC determination : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition :
    • Kinase assays : Fluorescence-based detection of ATPase activity (e.g., tyrosine kinases) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can computational modeling predict the ADMET properties of this compound derivatives?

Methodological Answer:

  • Tools :
    • SwissADME : Predicts bioavailability, LogP, and blood-brain barrier permeability.
    • Molecular docking (AutoDock Vina) : Screens binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) .
  • Validation :
    • In vitro-in silico correlation : Compare predicted LogP with experimental shake-flask method results.
    • Metabolite prediction : Use Schrödinger’s Metabolite to identify potential Phase I/II metabolites .

Basic: What strategies mitigate hydrolysis of the amide group during derivatization of this compound?

Methodological Answer:

  • Low-temperature reactions : Conduct amidations at 0–4°C to slow hydrolysis.
  • Protecting groups : Use Fmoc or Boc protection for the hydroxyl group during harsh reactions .
  • Aprotic solvents : Avoid water by using anhydrous DCM or THF with molecular sieves .

Advanced: How can researchers optimize reaction yields for novel this compound analogs with enhanced bioactivity?

Methodological Answer:

  • DoE (Design of Experiments) : Statistically vary parameters (e.g., catalyst loading, solvent ratio) to identify optimal conditions .
  • High-throughput screening : Use parallel synthesis in 96-well plates to rapidly test analogs.
  • Byproduct analysis : LC-MS/MS to track undesired products (e.g., over-oxidized sulfones) and adjust conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-(methylsulfanyl)butanamide
Reactant of Route 2
2-Hydroxy-4-(methylsulfanyl)butanamide

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